molecular formula C25H22FNO7S B2980111 (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114659-13-0

(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2980111
CAS RN: 1114659-13-0
M. Wt: 499.51
InChI Key: INLJLWLLFNPFQK-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C25H22FNO7S and its molecular weight is 499.51. The purity is usually 95%.
BenchChem offers high-quality (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the primary applications of compounds related to (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is the inhibition of carbonic anhydrase. A study by Balaydın et al. (2012) synthesized derivatives of dimethoxyphenyl methanone, which exhibited carbonic anhydrase inhibitory capacities. This suggests their potential as leads for developing novel inhibitors valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant Activities

Compounds structurally similar to (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone have shown significant antioxidant activities. Research by Artunç et al. (2020) synthesized derivatives from dimethoxyphenyl methanone and evaluated their antioxidant capacities. These compounds demonstrated potent antioxidant properties, indicating their potential use as effective antioxidants (Artunç et al., 2020).

Antitumor Activities

The synthesis of derivatives related to (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has also been explored for antitumor activities. A study highlighted the synthesis of a highly potent derivative exhibiting selective cytotoxicity against tumorigenic cell lines. This underscores the potential of such compounds in cancer therapy (Hayakawa et al., 2004).

Electrooxidation and Analytical Applications

Lucas et al. (2013) investigated the electrooxidation of dimethomorph, identifying a major product structurally related to (3,4-dimethoxyphenyl) methanone. This research has implications for the analytical determination of similar compounds in grape-derived samples, offering insights into the mechanistic aspects of their electrooxidation (Lucas et al., 2013).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO7S/c1-31-18-11-17(12-19(13-18)32-2)27-14-24(35(29,30)23-8-6-16(26)10-20(23)27)25(28)15-5-7-21(33-3)22(9-15)34-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLJLWLLFNPFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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